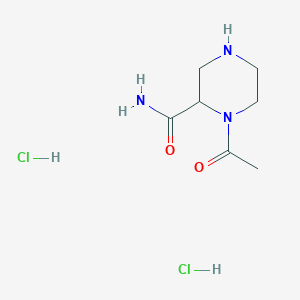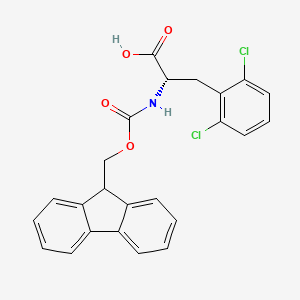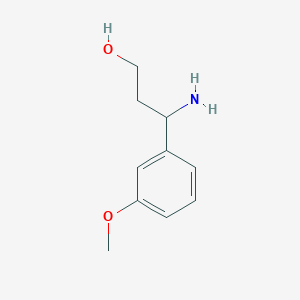
3-Amino-3-(3-methoxyphenyl)propan-1-ol
Vue d'ensemble
Description
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-3-(3-methoxyphenyl)-1-propanol . The InChI code is 1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid or low melting point solid .Applications De Recherche Scientifique
Enzymatic Resolution in Asymmetric Synthesis
3-Amino-3-phenylpropan-1-ol derivatives, related to 3-Amino-3-(3-methoxyphenyl)propan-1-ol, have been explored for their role in enzymatic resolution through acylation processes. Candida antarctica lipase A was identified as an effective biocatalyst in these reactions, yielding intermediates crucial for synthesizing (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Crystal Structure and Molecular Interactions
The crystal structure of certain compounds related to this compound, like 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been investigated to understand molecular interactions and disorder phenomena in these structures (Rivera, Ríos-Motta, & Bolte, 2022).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Studies have examined the affinity of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, compounds similar to this compound, for beta-1 and beta-2 adrenoceptors. These compounds have shown significant cardioselectivity, a crucial aspect for beta-blockers (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Antimicrobial and Antiradical Activity
Certain derivatives, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized and tested for antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli. Their antioxidant activity was also determined, providing insights into potential biomedical applications (Čižmáriková et al., 2020).
Development of Poly(Ether Imine) Dendrimers
3-Amino-propan-1-ol-based poly(ether imine) dendrimers have been developed for use in biological studies. These dendrimers, non-toxic and water-soluble, demonstrate potential in biomedical research, particularly in drug delivery systems (Krishna, Jain, Tatu, & Jayaraman, 2005).
Pharmacokinetic Studies
Liquid chromatography-tandem mass spectrometry methods have been used to study the pharmacokinetics of aminopropan-2-ol derivatives, essential for understanding the bioavailability and metabolic fate of these compounds (Walczak, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZWHZPRDEQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



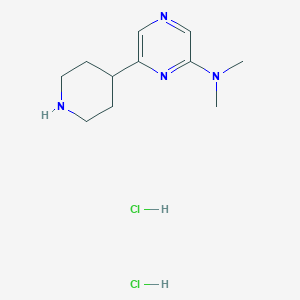
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
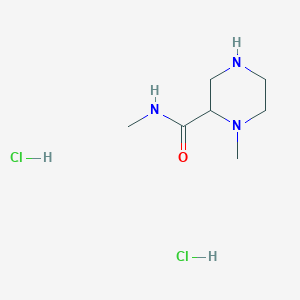
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
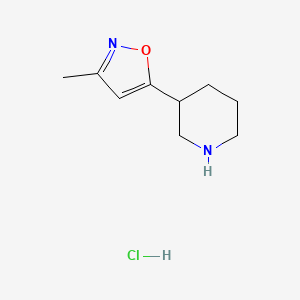
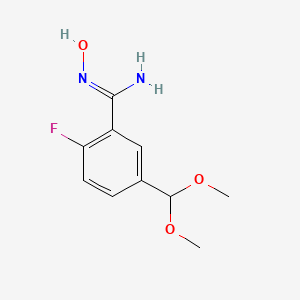
![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)


